REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][CH2:4]N.I.[C:7]1([CH:13]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[NH:14][C:15](=[NH:18])SC)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>ClC1C=CC=CC=1Cl>[C:7]1([CH:13]([NH:14][C:15]2[N:2]([CH3:1])[CH2:3][CH2:4][N:18]=2)[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
7.41 g
|
Type
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reactant
|
Smiles
|
CNCCN
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Name
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1-(diphenylmethyl)-2-methyl-2-thiopseudourea hydroiodide
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Quantity
|
38.43 g
|
Type
|
reactant
|
Smiles
|
I.C1(=CC=CC=C1)C(NC(SC)=N)C1=CC=CC=C1
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)NC=1N(CCN1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |